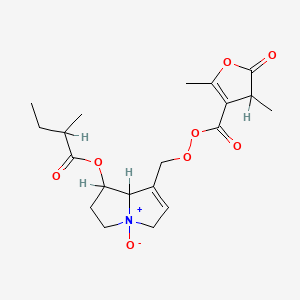

Latifoline N-oxide

Overview

Description

Latifoline N-oxide is a chemical compound with the molecular formula C20H27NO8 . It contains a total of 58 bonds, including 31 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 3 five-membered rings, 1 eight-membered ring, 2 aliphatic esters, 1 positively charged N, 1 quaternary N, and 1 Pyrrolidine .

Molecular Structure Analysis

The molecular structure of Latifoline N-oxide includes a total of 58 bonds, with 31 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 3 five-membered rings, 1 eight-membered ring, 2 aliphatic esters, 1 positively charged N, 1 quaternary N, and 1 Pyrrolidine .Scientific Research Applications

1. Anti-Inflammatory Effects

Latifoline, a major neoflavonoid component isolated from Dalbergia odorifera, has been studied for its anti-inflammatory effects. In a study, it was found to significantly inhibit the protein and mRNA expression of inducible nitric oxide synthase and COX-2, reduce the production of various inflammatory mediators in murine macrophages, and suppress nuclear factor-κB (NF-κB) activation. This suggests its potential as a therapeutic agent for inflammatory diseases (Lee et al., 2014).

2. Electrocatalytic Applications

Latifoline N-oxide and related compounds have shown potential in various electrocatalytic applications. For example, Sr-doped LaFeO3, a similar perovskite oxide, was used as a catalyst for nitrogen fixation, achieving significant yields and efficiency (Xu et al., 2021). This highlights the role of such compounds in alternative and energy-saving production methods.

3. Water Splitting and Oxygen Evolution

Research on LaFeO3 perovskite thin films, which are chemically related to Latifoline N-oxide, revealed their potential in photoelectrochemical water splitting. These films showed varying photoelectrochemical properties based on their thickness, indicating their utility in green energy production (Andrei et al., 2021).

4. Electronic and Magnetic Properties at Interfaces

Studies on LaFeO3/SrTiO3 interfaces, related to Latifoline N-oxide's structural family, have demonstrated intriguing electronic and magnetic properties. These interfaces exhibit high electron mobility, and their conductivity can be tuned mechanically, suggesting applications in nanoelectronic devices (Sharma et al., 2015).

5. Environmental Applications

In a study related to Latifoline N-oxide's oxide family, LaFeO3 was used to activate peroxymonosulfate for the degradation of diclofenac, an anti-inflammatory drug. This demonstrated the potential of such compounds in environmental remediation and pollution control (Rao et al., 2018).

properties

IUPAC Name |

[7-[(3,5-dimethyl-2-oxo-3H-furan-4-carbonyl)peroxymethyl]-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-yl] 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO8/c1-5-11(2)18(22)28-15-7-9-21(25)8-6-14(17(15)21)10-26-29-20(24)16-12(3)19(23)27-13(16)4/h6,11-12,15,17H,5,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJYXOOUABEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC[N+]2(C1C(=CC2)COOC(=O)C3=C(OC(=O)C3C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913102 | |

| Record name | 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Latifoline N-oxide | |

CAS RN |

98752-06-8 | |

| Record name | Latifoline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098752068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

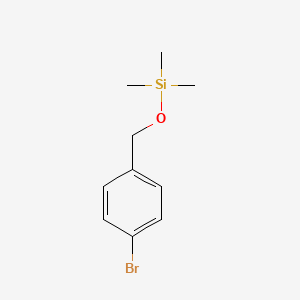

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

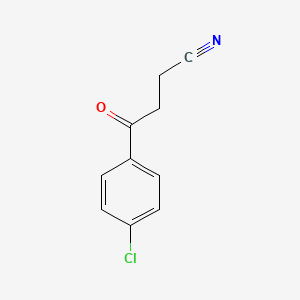

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)